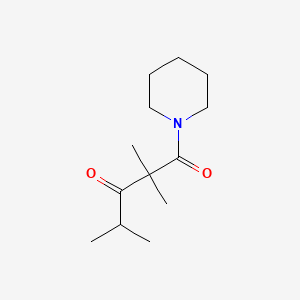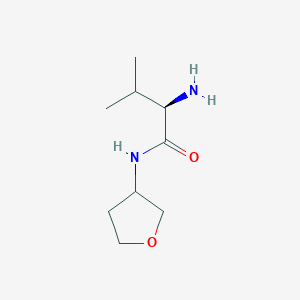![molecular formula C12H15F2N B12089682 (Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine](/img/structure/B12089682.png)
(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine,” also known by its systematic name N-(cyclopropylmethyl)-2-(3,5-difluorophenyl)ethan-1-amine , is a chemical compound with the molecular formula C₁₂H₁₅F₂N. Let’s break down its structure:
- The cyclopropylmethyl group (cyclopropylmethyl) is attached to the nitrogen atom.
- The 3,5-difluorophenyl group (2-(3,5-difluorophenyl)ethyl) is connected to the amino group.
This compound exhibits interesting properties due to its unique structural features.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of cyclopropylmethylamine with 3,5-difluorobenzaldehyde. The reaction proceeds through reductive amination, resulting in the formation of the target compound.
Reaction Conditions::- Reactants: Cyclopropylmethylamine, 3,5-difluorobenzaldehyde
- Solvent: Organic solvent (e.g., ethanol, methanol)
- Catalyst: Reducing agent (e.g., sodium borohydride)
- Temperature: Room temperature or slightly elevated
- Isolation: Purification via column chromatography or recrystallization
Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, scalability, and cost-effectiveness. Manufacturers may employ continuous flow processes or batch reactions to produce this compound efficiently.
Analyse Des Réactions Chimiques
Reactivity::
- Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding imines or amides.
- Reduction: Reduction of the imine group can regenerate the primary amine.
- Substitution: Nucleophilic substitution reactions may occur at the amino group.
- Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
- Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Substitution: Nucleophiles (e.g., alkyl halides, acyl chlorides)
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Formation of an imine or amide
- Reduction: Regeneration of the primary amine
- Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development, targeting specific receptors or enzymes.
Agrochemicals: It may serve as a building block for designing new pesticides or herbicides.
Material Science: Incorporation into polymers or materials with desired properties.
Mécanisme D'action
The exact mechanism of action depends on the specific application. For instance:
- In drug development, it may interact with specific protein targets, modulating cellular pathways.
- In agrochemicals, it could disrupt pest metabolism or growth.
Comparaison Avec Des Composés Similaires
While there are related compounds, the unique combination of cyclopropylmethyl and 3,5-difluorophenyl moieties sets this compound apart. Similar compounds include [3-(cyclopropylmethoxy)propyl][1-(2,5-difluorophenyl)ethyl]amine , which shares some structural features.
Propriétés
Formule moléculaire |
C12H15F2N |
|---|---|
Poids moléculaire |
211.25 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-2-(3,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C12H15F2N/c13-11-5-10(6-12(14)7-11)3-4-15-8-9-1-2-9/h5-7,9,15H,1-4,8H2 |
Clé InChI |
WQLMREPBBYAQKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNCCC2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



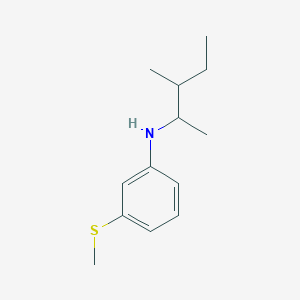

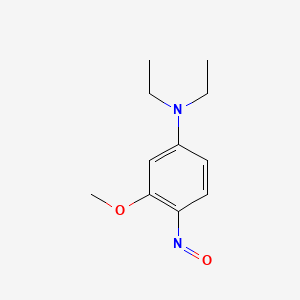
![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)
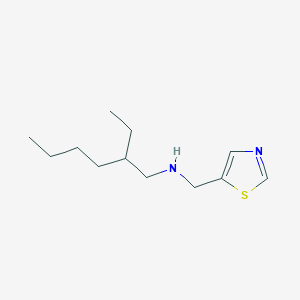
![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)


